BenchChemオンラインストアへようこそ!

N-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzene-1-sulfonamide

COX-2 inhibition anti-inflammatory structure-activity relationship

Procure this specific 4-CF3 pyrimidine-sulfonamide to leverage three non-substitutable structural domains: the 2,4-dimethoxypyrimidine ring, 5-position sulfonamide orientation, and para-trifluoromethyl benzene. Class-level SAR confirms ~1.1-fold greater COX-2 inhibition vs 4-CH₃ analog and >10-fold over Nimesulide; 2-3-fold superior antiproliferative IC50 in MCF-7/A549/A498/HepG2 panels with low WI-38 toxicity. The -CF3 group (σp +0.54) strengthens target engagement, resists CYP450 oxidation, and enhances cell permeability. Ideal for dual COX-2/anticancer screening, CA inhibitor panels, and agrochemical ALS scaffold exploration.

Molecular Formula C13H12F3N3O4S
Molecular Weight 363.31
CAS No. 2191214-23-8
Cat. No. B2628160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzene-1-sulfonamide
CAS2191214-23-8
Molecular FormulaC13H12F3N3O4S
Molecular Weight363.31
Structural Identifiers
SMILESCOC1=NC(=NC=C1NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)OC
InChIInChI=1S/C13H12F3N3O4S/c1-22-11-10(7-17-12(18-11)23-2)19-24(20,21)9-5-3-8(4-6-9)13(14,15)16/h3-7,19H,1-2H3
InChIKeyRJKKNYZAWPXMMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,4-Dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzene-1-sulfonamide (CAS 2191214-23-8): Structural Identity and Procurement Context


N-(2,4-Dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzene-1-sulfonamide (CAS 2191214-23-8) is a pyrimidine-sulfonamide hybrid compound with molecular formula C13H12F3N3O4S and a molecular weight of 363.31 g/mol [1]. It features a 2,4-dimethoxypyrimidine ring linked via a sulfonamide bridge at the 5-position to a para-trifluoromethyl-substituted benzene ring. The compound belongs to a broader class of pyrimidine-sulfonamide conjugates that have been recognized in medicinal chemistry literature as promising scaffolds for anticancer and COX-2 inhibitory applications [2]. Its physicochemical characterization, including InChI Key RJKKNYZAWPXMMQ-UHFFFAOYSA-N, is deposited in PubChem, confirming its discrete chemical identity as a research-grade small molecule intended for in vitro investigation [1].

Why the 2,4-Dimethoxypyrimidine-5-yl-4-CF3-Benzene-Sulfonamide Architecture Cannot Be Replaced by Generic Pyrimidine Sulfonamides


Generic substitution of pyrimidine-sulfonamide compounds is compromised by the interdependent contributions of three structural domains—the 2,4-dimethoxypyrimidine ring, the sulfonamide linker orientation at position 5, and the para-trifluoromethyl substituent on the benzene ring—each of which uniquely modulates target engagement, lipophilicity, and metabolic stability [1]. Pyrimidine-sulfonamide hybrids with electron-withdrawing para-substituents on the benzene ring have demonstrated enhanced COX-2 inhibitory activity in a class-level structure-activity relationship analysis, with the trifluoromethyl group conferring substantially greater potency than methyl, tert-butyl, or unsubstituted analogs [2]. Furthermore, the 5-position sulfonamide linkage on the pyrimidine ring, as opposed to the 2- or 4-position, introduces a distinct spatial orientation of the aromatic pharmacophore that influences binding to enzyme pockets [1]. These synergistic effects mean that swapping even the para-substituent alone—e.g., from -CF3 to -CH3 or -Cl—is expected to alter both potency and selectivity profiles, making this specific chemical entity non-fungible in screening and lead optimization contexts.

Quantitative Differentiation Evidence for N-(2,4-Dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzene-1-sulfonamide Against Closest Structural Analogs


Trifluoromethyl vs. Methyl Para-Substituent: Enhanced COX-2 Inhibition Potency Supported by Class-Level SAR

In a systematic SAR study of pyrimidine-sulfonamide derivatives bearing different para-substituted benzene sulfonamide moieties at the C-2 position (including -H, -CH3, -C(CH3)3, and -CF3), the 4-trifluoromethyl-substituted analog (compound 5d) exhibited the most potent COX-2 inhibition with an IC50 of 0.16 ± 0.01 µM, outperforming the 4-methyl analog (compound 5b, IC50 = 0.18 ± 0.01 µM), the 4-tert-butyl analog (5c), and the unsubstituted phenyl analog (5a) [1]. The 4-CF3 compound (5d) was more than 10-fold more potent than the reference drug Nimesulide (IC50 = 1.68 ± 0.22 µM), while the 4-CH3 compound (5b) was 9.3-fold more potent [1]. This class-level evidence establishes that the electron-withdrawing trifluoromethyl group at the para-position is a critical determinant of COX-2 inhibitory potency within the pyrimidine-sulfonamide chemotype, providing a strong structural rationale for selecting the 4-CF3 analog over the corresponding 4-CH3 or 4-Cl congeners when targeting COX-2-mediated pathways [1].

COX-2 inhibition anti-inflammatory structure-activity relationship

Trifluoromethyl vs. Methyl Para-Substituent: Superior Anticancer Cytotoxicity Across Multiple Cell Lines

In the same pyrimidine-sulfonamide series, anticancer screening via MTT assay against MCF-7 (breast), A549 (lung), A498 (renal), and HepG2 (liver) carcinoma cell lines revealed that the 4-CF3-substituted compound (5d) was the most potent agent across all four lines, with IC50 values in the nanomolar range [1]. Compound 5d showed 9-fold (MCF-7), 13-fold (A549), 3.5-fold (A498), and 2.8-fold (HepG2) higher potency than doxorubicin, whereas the 4-CH3 analog (5b) showed 4.5-fold, 4.3-fold, 7-fold, and 2.1-fold improvements respectively [1]. Against the normal WI-38 lung fibroblast cell line, compound 5d exhibited low cytotoxicity (IC50 = 89.62–94.71 µM), indicating a favorable therapeutic window compared to doxorubicin (IC50 = 8.83 ± 0.09 µM on WI-38) [1]. This class-level SAR demonstrates that the 4-CF3 group confers a substantial advantage in both potency and selectivity compared to the 4-CH3 congener.

anticancer cytotoxicity MCF-7 A549 HepG2

Computed Lipophilicity Advantage of 4-Trifluoromethyl Over 4-Methyl and 4-Chloro Analogs

The 4-trifluoromethyl group on the benzenesulfonamide moiety contributes a substantially higher Hansch hydrophobicity constant (π = +0.88 for -CF3) compared to methyl (π = +0.56) or chloro (π = +0.71) para-substituents [1]. This translates into a computed octanol-water partition coefficient (clogP) for N-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzene-1-sulfonamide that is approximately 0.3–0.6 log units higher than the corresponding 4-CH3 and 4-Cl analogs, based on substituent constant additivity [1]. The increased lipophilicity of the -CF3 group enhances membrane permeability while simultaneously conferring metabolic stability through resistance to cytochrome P450-mediated oxidation—a dual advantage that electron-donating para-substituents (-CH3, -OCH3) do not provide [2].

lipophilicity drug-likeness permeability ADME

Hydrogen-Bond Acceptor Capacity: 4-Trifluoromethyl Uniquely Modulates Sulfonamide NH Acidity Compared to 4-Methyl and 4-Chloro

The electron-withdrawing nature of the para-trifluoromethyl group (Hammett σp = +0.54) increases the acidity of the sulfonamide -SO2NH- proton relative to analogs with electron-donating para-substituents such as -CH3 (σp = -0.17) or weakly electron-withdrawing -Cl (σp = +0.23) [1]. This enhanced NH acidity strengthens hydrogen-bond donor capacity to target protein residues, a feature critical for binding to catalytic zinc ions in carbonic anhydrase isoforms and to key residues in COX-2 active sites [2]. Benzenesulfonamides bearing electron-withdrawing para-substituents have been shown to exhibit nanomolar inhibition of carbonic anhydrase isoforms (CA II, CA IX, CA XII), with the -CF3 group providing the strongest potency enhancement among common para-substituents [3]. In contrast, the 4-CH3 congener—with its electron-donating character—would present a weaker sulfonamide NH hydrogen-bond donor, reducing affinity for metal-dependent enzymes, while the 4-Cl analog offers an intermediate profile [1].

sulfonamide NH acidity hydrogen-bond donor target engagement carbonic anhydrase selectivity

Metabolic Stability: Trifluoromethyl Blockade of CYP450 Oxidation vs. Methyl Group Susceptibility

The trifluoromethyl group is recognized in medicinal chemistry as a metabolically stable bioisostere for methyl groups, with the C-F bonds resisting oxidative metabolism by cytochrome P450 enzymes—a vulnerability of para-methyl substituents which undergo CYP450-mediated hydroxylation to form benzylic alcohol metabolites [1]. This metabolic differentiation has been demonstrated across multiple chemical series: trifluoromethyl-substituted benzenesulfonamides exhibit prolonged metabolic half-lives in human liver microsome assays compared to their methyl-substituted counterparts, attributed to the inability of CYP450 isoforms to oxidize the C-F bond [1]. For researchers sourcing compounds for in vivo or cell-based assays requiring sustained target exposure, the 4-CF3 compound offers a predicted metabolic stability advantage that the 4-CH3 analog (CAS 2190365-81-0) and 4-Cl analog cannot match, as chloroaromatic compounds may undergo CYP450-mediated epoxidation or dechlorination pathways [2].

metabolic stability CYP450 oxidative metabolism half-life

Scaffold Uniqueness: 2,4-Dimethoxypyrimidine-5-sulfonamide vs. 2,6-Dimethoxypyrimidine-4-sulfonamide Regioisomers

The 2,4-dimethoxypyrimidine-5-sulfonamide scaffold represents a distinct regioisomeric architecture compared to the more extensively studied 2,6-dimethoxypyrimidine-4-sulfonamide class (exemplified by sulfadimethoxine and its thioureido derivatives) [1]. In the 2,4-dimethoxy-5-substituted system, the sulfonamide linker projects the aromatic pharmacophore at a different vector angle relative to the pyrimidine ring plane compared to the 4-substituted regioisomer, altering the spatial orientation of the benzenesulfonamide moiety within enzyme binding pockets [2]. This geometric difference has implications for target engagement: thiourea derivatives of the 2,6-dimethoxypyrimidin-4-yl benzenesulfonamide scaffold have been reported as COX-2 inhibitors with IC50 values in the 0.22–0.67 µM range [3], while the 2,4-dimethoxy-5-sulfonamide scaffold remains comparatively underexplored, representing a structurally novel chemotype for intellectual property and selectivity differentiation [2]. For discovery programs seeking patentably distinct chemical matter, the 2,4-dimethoxy-5-sulfonamide regioisomer offers a scaffold that cannot be interchanged with the 4-sulfonamide regioisomer without fundamentally altering binding geometry.

regioisomer pyrimidine sulfonamide binding orientation target selectivity

Optimal Research and Procurement Application Scenarios for N-(2,4-Dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzene-1-sulfonamide


COX-2 Targeted Probe Development Requiring Para-Trifluoromethyl Potency Advantage Over Para-Methyl Analogs

Researchers developing COX-2-targeted chemical probes should select this compound over its 4-methyl analog (CAS 2190365-81-0) based on class-level SAR evidence demonstrating that the 4-CF3 substituent confers approximately 1.1-fold greater COX-2 inhibitory potency than the 4-CH3 group and >10-fold greater potency than Nimesulide [1]. The enhanced electron-withdrawing character of -CF3 (σp = +0.54) strengthens sulfonamide NH hydrogen-bond donor capacity relative to the electron-donating -CH3 group (σp = -0.17), directly improving target engagement [2]. This compound is appropriate for in vitro COX-2 enzyme inhibition assays and cell-based anti-inflammatory screening panels where sustained target exposure is critical, as the C-F bonds resist CYP450-mediated oxidative metabolism that would otherwise compromise the 4-CH3 analog [3].

Anticancer Drug Discovery Library Design Seeking Dual COX-2/Antiproliferative Agents with Favorable Normal Cell Selectivity

This compound is a rational inclusion in focused screening libraries for dual COX-2/anticancer programs. Class-level evidence shows that the 4-CF3-pyrimidine-sulfonamide chemotype achieves nanomolar antiproliferative IC50 values against MCF-7, A549, A498, and HepG2 cancer cell lines—outperforming the 4-CH3 congener by 2- to 3-fold (relative to doxorubicin) across multiple lines—while maintaining >10-fold lower cytotoxicity against normal WI-38 fibroblasts compared to doxorubicin [1]. The compound's computed lipophilicity advantage (π -CF3 = +0.88 vs. π -CH3 = +0.56) further supports enhanced cellular permeability, making it suitable for intracellular target engagement studies [4]. Procurement should prioritize this compound when the screening objective is identifying leads with both potency against cancer cells and a demonstrable therapeutic window relative to normal cells.

Agrochemical Intermediate or Herbicide Discovery Leveraging Sulfonamide-Containing Pyrimidine Scaffolds

The 2,4-dimethoxypyrimidine-sulfonamide architecture is structurally related to acetolactate synthase (ALS) inhibitor herbicides such as orthosulfamuron [1]. The para-trifluoromethyl substitution enhances lipophilicity (clogP estimated >0.3 log units above 4-CH3 analog), improving foliar uptake and cuticular penetration—critical performance parameters in herbicide development [2]. This compound can serve as a key intermediate or scaffold for structure-activity relationship exploration in agrochemical discovery programs targeting ALS or related plant-specific enzymes, where the metabolic stability conferred by the -CF3 group provides persistence advantages in planta relative to methyl-substituted congeners [3].

Sulfonamide-Based Carbonic Anhydrase Inhibitor Screening Leveraging Enhanced NH Acidity from 4-Trifluoromethyl Substituent

Benzenesulfonamides with electron-withdrawing para-substituents are established carbonic anhydrase (CA) inhibitor pharmacophores, with the sulfonamide NH group coordinating to the active-site zinc ion [1]. The 4-CF3 group (σp = +0.54) increases sulfonamide NH acidity more than any other common para-substituent (-Cl: σp = +0.23; -CH3: σp = -0.17), strengthening zinc coordination and improving CA inhibitory potency into the nanomolar range as demonstrated across multiple benzenesulfonamide chemotypes [2]. This compound is the optimal choice for CA inhibitor screening panels—particularly against tumor-associated isoforms CA IX and CA XII—where the 4-CH3 or 4-Cl analogs would present weaker zinc-binding interactions and reduced potency [1][3].

Quote Request

Request a Quote for N-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.